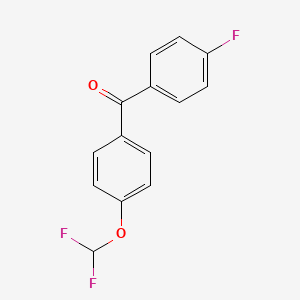
4-Difluoromethoxy-4'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethoxy-4’-fluorobenzophenone is an organic compound with the molecular formula C14H9F3O2. It is a derivative of benzophenone, where the phenyl rings are substituted with difluoromethoxy and fluorine groups.
Preparation Methods
The synthesis of 4-Difluoromethoxy-4’-fluorobenzophenone typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, along with water and hydrazine as reducing agents . This process is suitable for industrial production due to its high yield, low cost, and minimal pollution.
Chemical Reactions Analysis
4-Difluoromethoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrazine.
Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, and activated carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Difluoromethoxy-4’-fluorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the pathogenesis of pulmonary fibrosis .
Comparison with Similar Compounds
4-Difluoromethoxy-4’-fluorobenzophenone can be compared with other similar compounds such as:
4,4’-Difluorobenzophenone: This compound has similar structural features but lacks the difluoromethoxy group, which may result in different chemical properties and reactivity.
4-(Difluoromethoxy)benzaldehyde: This compound contains a difluoromethoxy group but has an aldehyde functional group instead of a ketone, leading to different applications and reactivity.
The uniqueness of 4-Difluoromethoxy-4’-fluorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Difluoromethoxy-4'-fluorobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by two fluorine atoms and a difluoromethoxy group. This configuration influences its reactivity and biological interactions compared to other benzophenone derivatives. The presence of fluorine atoms often enhances lipophilicity, which can affect absorption and distribution in biological systems.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. Research indicates that compounds with similar structures can modulate pathways related to inflammation, angiogenesis, and cellular proliferation.
Antioxidant Activity
Research has shown that compounds with difluoromethoxy groups can exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This action is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a significant role.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways, including the NF-κB pathway, which is often dysregulated in tumors.
Case Studies
- In Vitro Studies : In a study using human endothelial cells, this compound was shown to reduce cell proliferation and migration, suggesting potential applications in cancer therapy and angiogenesis inhibition .
- Animal Models : In an animal model of atherosclerosis, treatment with the compound resulted in decreased plaque formation and improved lipid profiles. This suggests a protective effect against cardiovascular diseases .
Data Table: Summary of Biological Activities
Properties
CAS No. |
89076-28-8 |
|---|---|
Molecular Formula |
C14H9F3O2 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9F3O2/c15-11-5-1-9(2-6-11)13(18)10-3-7-12(8-4-10)19-14(16)17/h1-8,14H |
InChI Key |
FNQGQZGRDMENSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















